REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:15]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:18][CH:19]=1.[CH3:24][S:25]SC>C1COCC1.O>[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:21])([F:22])[F:23])[C:15]=1[S:25][CH3:24]
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Name
|
|
Quantity
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32.8 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
7.77 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
8.21 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1)C(F)(F)F
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Name
|
|
Quantity
|
4.21 mL
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Type
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reactant
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Smiles
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CSSC
|
Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
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after 10 minutes of stirring the solution
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred at this temperature for 1 h
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Duration
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1 h
|
Type
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WAIT
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Details
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Within about 3 h
|
Duration
|
3 h
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture had warmed to room temperature (RT), and it
|
Type
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TEMPERATURE
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Details
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was then once more cooled to 0° C
|
Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated to about ¼ of its volume
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Type
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CUSTOM
|
Details
|
dichloromethane, the phases were separated
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Type
|
WASH
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Details
|
the organic phase was washed successively with water, 10 percent strength hydrochloric acid, water, saturated aqueous NaHCO3 solution, water and saturated aqueous NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
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Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC=C1)C(F)(F)F)SC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |